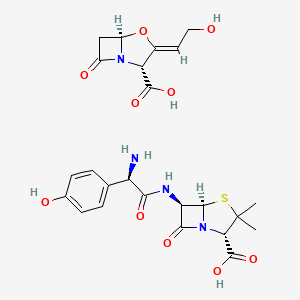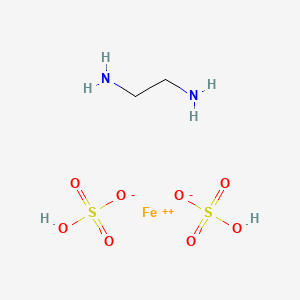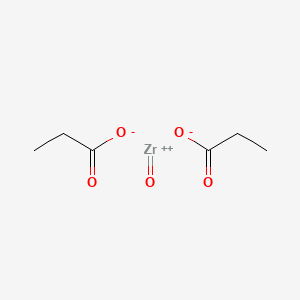
Oxobis(propanoato-O)zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconyl propionate (ZP) is an organometallic compound that is widely used in scientific research. It has a wide range of applications in biochemistry, physiology, and nanotechnology. ZP is a coordination complex of zirconium and propionic acid, and it is synthesized by a reaction between zirconium tetrachloride and propionic acid. ZP has a high solubility in water, making it an ideal compound for a variety of scientific experiments.
Scientific Research Applications
Nanoparticle Formation
Zirconyl propionate is instrumental in creating nanoparticles. Pica et al. (2011) found that adding zirconyl propionate to phosphoric acid in alcohol leads to the formation of transparent gels containing solvent-intercalated zirconium phosphate nanoparticles. These nanoparticles exhibited hexagonal shapes with a size of about 40 nm and could be dispersed within a polymer matrix like Nafion117, offering potential applications in nanocomposite materials (Pica et al., 2011).
Zirconia Nanoparticle Fabrication
Morisaka et al. (2004) demonstrated the fabrication of zirconia nanoparticles from zirconyl propionate using flame spray pyrolysis. This process involved dissolving zirconyl propionate in various solvents to prepare precursor solutions, leading to the formation of zirconia particles with different specific surface areas. This method provides a versatile way to produce zirconia nanoparticles for various applications (Morisaka et al., 2004).
Ceramic Biomaterials
Zirconia ceramics, potentially derived from precursors like zirconyl propionate, are used as biomaterials. Piconi and Maccauro (1999) discussed the advantages of zirconia ceramics, such as transformation toughening mechanisms, making them ideal for applications in medical devices like total hip replacements. The research focused on the chemistry of precursors and surface finish of components, highlighting zirconia's role in biomedical applications (Piconi & Maccauro, 1999).
Synthesis of Layered Metal Phosphonates
Pica et al. (2014) explored the synthesis of zirconium phosphate phenylphosphonates using zirconyl propionate. This study provided insights into the formation of nanosized layered metal phosphonates, potentially applicable in catalysis and materials science (Pica et al., 2014).
Nuclear Waste Disposal
Ewing et al. (1995) proposed using zircon, a compound related to zirconyl propionate, as a host phase for disposing of weapons-grade plutonium. Zircon's durability and stability under various conditions make it a suitable candidate for safely encapsulating radioactive materials (Ewing et al., 1995).
Metal-Organic Frameworks and Clusters
Puchberger et al. (2006) studied zirconium clusters obtained from reactions involving zirconium alkoxides and carboxylic acids, including propionate. These clusters have potential applications in materials science, especially in the development of novel metal-organic frameworks (Puchberger et al., 2006).
Mechanism of Action
Target of Action
Zirconyl propionate is primarily used as an adhesion promoter in solvent-based inks . It interacts with various substrates such as polyethylene, polypropylene, polyester, metals, and other packaging materials . It functions particularly well with cellulose acetate propionate (CAP) and nitrocellulose resins .
Mode of Action
Zirconyl propionate promotes adhesion by crosslinking with oxygenated organic polymers . It is a source of zirconium, soluble in organic solvents, which facilitates this crosslinking process
Result of Action
The primary result of zirconyl propionate’s action is improved adhesion. It enhances the ability of inks to adhere to difficult substrates, such as polyethylene, polypropylene, polyester, metals, and other packaging materials . It also improves the heat and scrub resistance of polyamide-based inks .
Action Environment
The action of zirconyl propionate can be influenced by various environmental factors. For instance, its solubility in different solvents affects its distribution and availability in various environments . Its thermal stability also plays a role, as it begins to decompose at elevated temperatures . Furthermore, the specific substrates and polymers present can impact the effectiveness of zirconyl propionate as an adhesion promoter .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with organic solvents, which suggests it may interact with other organic molecules in biochemical reactions
Cellular Effects
Given its solubility in organic solvents, it may influence cell function by interacting with lipid membranes or other hydrophobic structures within cells
Molecular Mechanism
It is known to promote adhesion in solvent-based inks , suggesting it may interact with molecules at the molecular level
Temporal Effects in Laboratory Settings
It is known that the compound starts to decompose at around 160°C, giving an intermediate species which itself decomposes at around 350°C, to give zirconium oxide at higher temperatures
Transport and Distribution
Given its solubility in organic solvents , it may be transported and distributed within cells and tissues via passive diffusion or other mechanisms
properties
| { "Design of the Synthesis Pathway": "Zirconyl propionate can be synthesized by reacting zirconium oxychloride with propionic acid in the presence of a catalyst.", "Starting Materials": [ "Zirconium oxychloride", "Propionic acid", "Catalyst (such as sulfuric acid or hydrochloric acid)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve zirconium oxychloride in water or ethanol to form a solution.", "Add propionic acid to the solution and mix well.", "Add a catalyst, such as sulfuric acid or hydrochloric acid, to the solution and stir.", "Heat the mixture to a temperature of around 80-100°C and maintain it for several hours.", "Cool the mixture and filter the resulting precipitate.", "Wash the precipitate with water or ethanol to remove any impurities.", "Dry the product in an oven at a temperature of around 100-120°C for several hours.", "The resulting product is zirconyl propionate." ] } | |
CAS RN |
84057-80-7 |
Molecular Formula |
C6H12O5Zr |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
oxozirconium;propanoic acid |
InChI |
InChI=1S/2C3H6O2.O.Zr/c2*1-2-3(4)5;;/h2*2H2,1H3,(H,4,5);; |
InChI Key |
ZSQMANYQPOGRIC-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].O=[Zr+2] |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.O=[Zr] |
Other CAS RN |
84057-80-7 25710-96-7 |
physical_description |
DryPowde |
Pictograms |
Irritant |
Related CAS |
84057-80-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1600136.png)

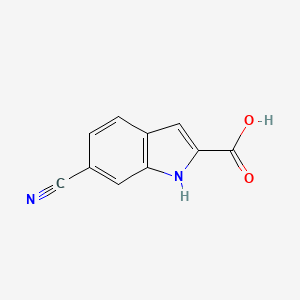
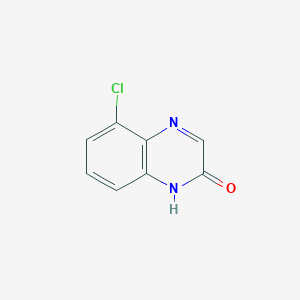
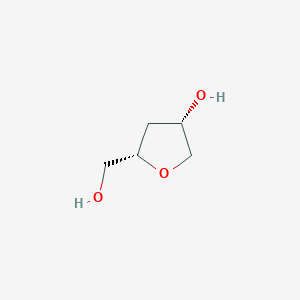

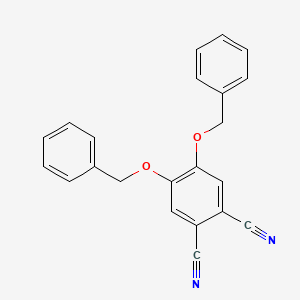
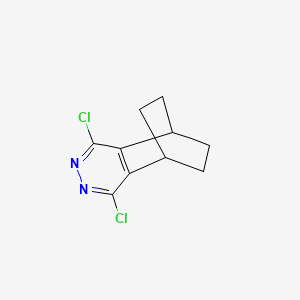

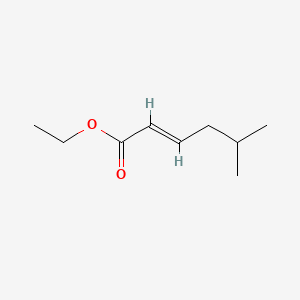
![[(2-Hydroxyethyl)azanediyl]di(ethane-2,1-diyl) dioctadec-9-enoate](/img/structure/B1600153.png)
